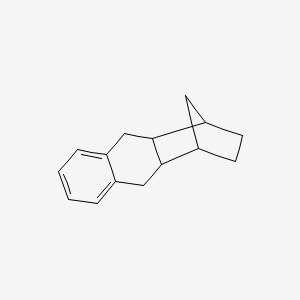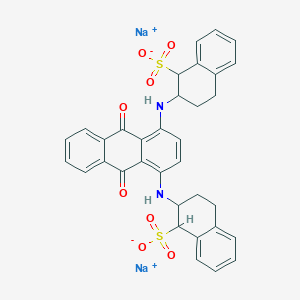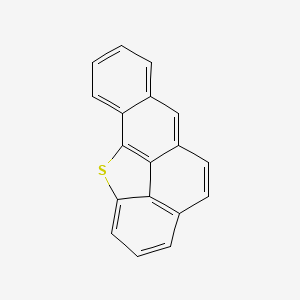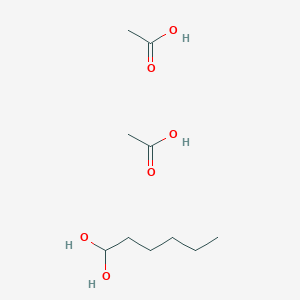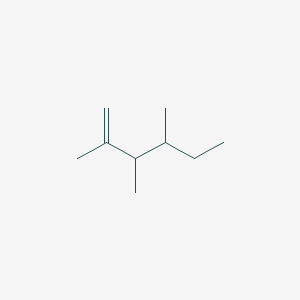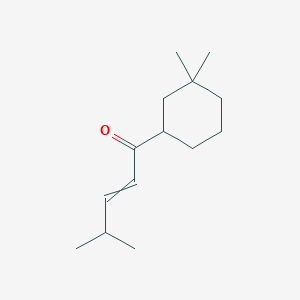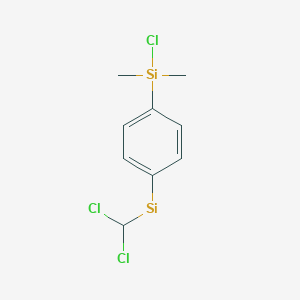
1-(Chlorodimethylsilyl)-4-(dichloromethylsilyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is an organosilicon compound with a unique structure that includes both chloromethyl and phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane typically involves the reaction of 4-chlorophenylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions and minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various silanes with different substituents.
Applications De Recherche Scientifique
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: The compound is used in the production of specialty polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic substrates, and the pathways involved often include nucleophilic substitution and oxidative addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the phenyl group.
Chlorodimethylsilane: Similar but has two methyl groups instead of one chloromethyl group.
Dimethyldichlorosilane: Similar but has two chlorine atoms attached to the silicon atom.
Uniqueness
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C9H11Cl3Si2 |
|---|---|
Poids moléculaire |
281.7 g/mol |
InChI |
InChI=1S/C9H11Cl3Si2/c1-14(2,12)8-5-3-7(4-6-8)13-9(10)11/h3-6,9H,1-2H3 |
Clé InChI |
ZTAQKBCQGZLRRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)[Si]C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
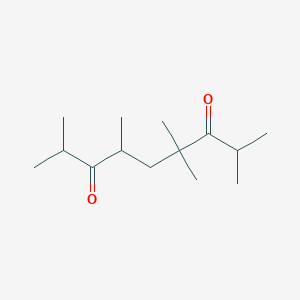
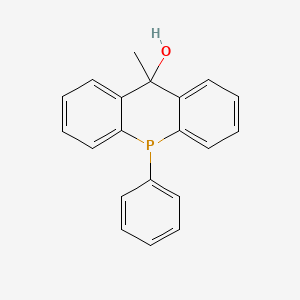
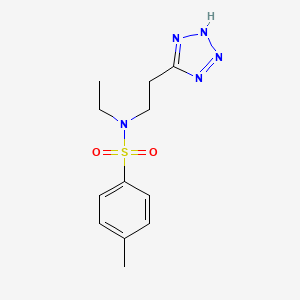

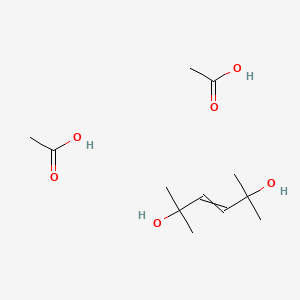
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
